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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzoic acid

Cat. No.: B1267824 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Amino-2-fluorobenzoic acid (CAS No. 446-31-1), a compound of interest for researchers,

scientists, and professionals in drug development. This document summarizes available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols to aid in the replication and verification of these

findings.

Summary of Spectroscopic Data
The following tables present a summary of the available quantitative spectroscopic data for 4-
Amino-2-fluorobenzoic acid. Due to the limited availability of public domain spectra for this

specific isomer, representative data and typical chemical shift/absorption ranges for analogous

compounds have been included for reference and comparative purposes.

Table 1: ¹H NMR Spectral Data (Predicted and Representative)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Representative J-
coupling (Hz)

H-3 6.2 - 6.4
Doublet of doublets

(dd)

J(H3-H5) = ~2-3 Hz,

J(H3-F) = ~10-12 Hz

H-5 6.4 - 6.6
Doublet of doublets

(dd)

J(H5-H6) = ~8-9 Hz,

J(H5-H3) = ~2-3 Hz

H-6 7.7 - 7.9 Doublet (d) J(H6-H5) = ~8-9 Hz

-NH₂ 4.0 - 6.0 Broad singlet (br s) -

-COOH 10.0 - 13.0 Broad singlet (br s) -

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual

values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C-COOH) 165 - 175

C-2 (C-F) 160 - 165 (d, ¹JCF ≈ 240-250 Hz)

C-3 100 - 105 (d, ³JCF ≈ 3-5 Hz)

C-4 (C-NH₂) 150 - 155

C-5 110 - 115 (d, ³JCF ≈ 8-10 Hz)

C-6 130 - 135 (d, ⁴JCF ≈ 1-3 Hz)

-COOH 165 - 175

Note: Predicted values are based on established increments for substituted benzene rings. The

carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant

(¹JCF).

Table 3: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (amine)

3300 - 2500 Strong, Very Broad
O-H stretching (carboxylic

acid)

~1700 - 1660 Strong
C=O stretching (carboxylic

acid)

~1620 - 1580 Medium - Strong
N-H bending (amine) and C=C

stretching (aromatic)

~1520 - 1480 Medium - Strong C=C stretching (aromatic)

~1300 - 1200 Strong

C-O stretching (carboxylic

acid) and C-N stretching

(amine)

~1250 - 1150 Strong C-F stretching

~900 - 675 Medium - Strong
C-H out-of-plane bending

(aromatic)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

155 High [M]⁺ (Molecular Ion)

138 Moderate [M - OH]⁺

110 Moderate [M - COOH]⁺

95 Moderate to High [C₆H₅F]⁺

77 Low to Moderate [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for aromatic carboxylic acids and amines.
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to be a guide for researchers to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Amino-2-fluorobenzoic acid for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for aminobenzoic acids

due to its ability to dissolve polar compounds and allow for the observation of exchangeable

protons (-NH₂ and -COOH).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A standard 400 or 500 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on concentration.

Relaxation delay: 1-5 seconds.

Spectral width: ~16 ppm.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation delay: 2-5 seconds.

Spectral width: ~240 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of 4-Amino-2-fluorobenzoic acid to a fine powder.

Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture until a

homogenous, fine powder is obtained.

Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) under

vacuum to form a transparent or translucent pellet.

Data Acquisition:

Instrument: A standard FT-IR spectrometer.

Parameters:

Scan range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently

volatile, via a gas chromatograph (GC) inlet.
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Heat the probe or GC oven to volatilize the sample into the ion source.

Data Acquisition:

Instrument: A mass spectrometer equipped with an electron ionization source.

Parameters:

Ionization energy: 70 eV.

Source temperature: 200-250 °C.

Mass range: m/z 40-400.

Scan speed: 1-2 scans/second.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

4-Amino-2-fluorobenzoic acid, from sample preparation to data interpretation.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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